

"CAS number and molecular structure of 4-(p-Tolyl)butyric acid"

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Compound of Interest

Compound Name: 4-(p-Tolyl)butyric acid

Cat. No.: B1583820

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An In-depth Technical Guide to 4-(p-Tolyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity

4-(p-Tolyl)butyric acid, also known as 4-(4-methylphenyl)butanoic acid, is a carboxylic acid derivative. Its unique structure, featuring a tolyl group attached to a butyric acid chain, underpins its distinct physicochemical properties and biological activities.

CAS Number: 4521-22-6[1][2][3][4]

Molecular Formula: C₁₁H₁₄O₂[1][2][5]

Molecular Structure

The molecular structure of **4-(p-Tolyl)butyric acid** consists of a benzene ring substituted with a methyl group at the para position, connected to a four-carbon carboxylic acid chain.

Canonical SMILES: CC1=CC=C(C=C1)CCCC(=O)O[5]

InChI: InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)[1][3]

InChIKey: IXWOVMRDYFFXGI-UHFFFAOYSA-N[1][4]

Physicochemical Properties

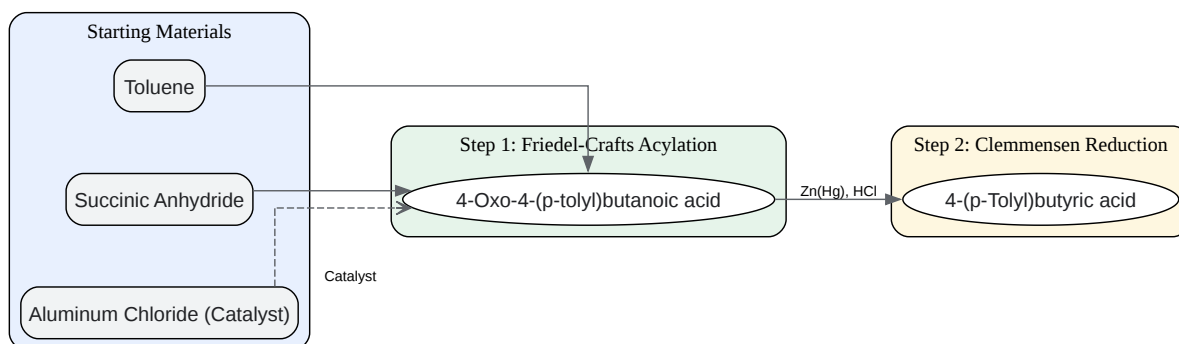
A thorough understanding of the physicochemical properties of **4-(p-Tolyl)butyric acid** is crucial for its application in experimental settings and formulation development.

Property	Value	Source
Molecular Weight	178.23 g/mol	[2][4]
Appearance	Off-white to light yellow-beige crystals or powder	[5][6]
Melting Point	54-58°C	[5]
Boiling Point	150°C at 1 mmHg	[3][5]
Density	1.072 g/cm ³	[3][5]
Solubility	Soluble in methanol	[7]

Synthesis and Manufacturing

While several synthetic routes for **4-(p-Tolyl)butyric acid** and its derivatives exist, a common laboratory-scale synthesis involves the Friedel-Crafts acylation of toluene followed by reduction and hydrolysis. The choice of a specific synthetic pathway is often dictated by the desired yield, purity, and scalability. One potential synthetic route involves the reaction of gamma-butyrolactone with p-cresol.[8]

Below is a conceptual workflow for a typical synthesis.



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Caption: Conceptual workflow for the synthesis of **4-(p-Tolyl)butyric acid**.

Detailed Protocol: Friedel-Crafts Acylation and Subsequent Reduction

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add toluene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).
- **Acylation:** Cool the mixture in an ice bath. Slowly add succinic anhydride dissolved in a suitable solvent (e.g., nitrobenzene) through the dropping funnel while maintaining a low temperature.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours to ensure the completion of the acylation.

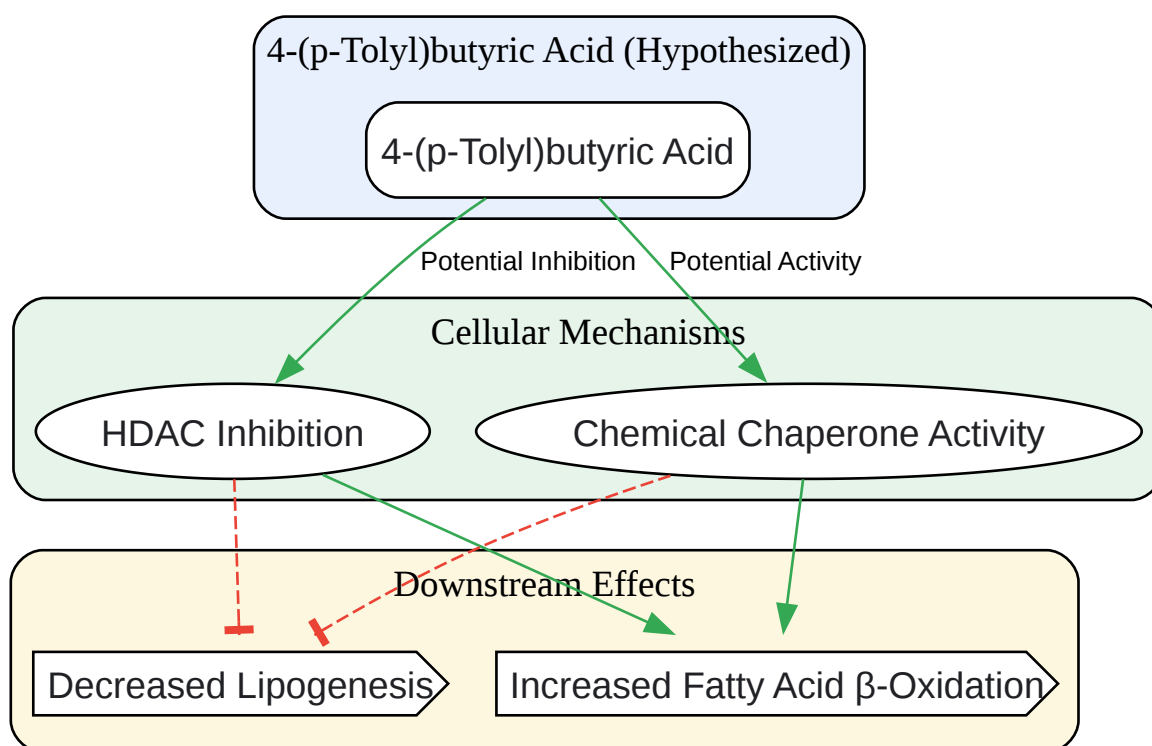
- **Work-up:** Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The intermediate, 4-oxo-4-(p-tolyl)butanoic acid, will precipitate.
- **Isolation of Intermediate:** Filter the precipitate, wash with water, and then a cold solvent like hexane to remove any unreacted toluene. The crude 4-oxo-4-(p-tolyl)butanoic acid can be purified by recrystallization.
- **Reduction:** The keto group of the intermediate is then reduced to a methylene group. A common method is the Clemmensen reduction, using amalgamated zinc and concentrated hydrochloric acid.
- **Final Product Isolation:** After the reduction is complete, the product, **4-(p-Tolyl)butyric acid**, is isolated by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure, and the final product can be further purified by recrystallization or chromatography.

Potential Applications in Drug Development and Research

Derivatives of butyric acid are gaining attention for their therapeutic potential across various diseases.^{[9][10]} While research on **4-(p-Tolyl)butyric acid** is more specific, its structural similarity to other biologically active phenylbutyric acid derivatives suggests potential areas of investigation.

Lipid Regulation

Butyric acid and its derivative, 4-phenylbutyric acid (PBA), have been studied for their roles in regulating lipid metabolism.^{[11][12]} These compounds have been shown to downregulate lipogenesis and stimulate fatty acid β -oxidation.^[11] The proposed mechanisms of action include histone deacetylase (HDAC) inhibition and functioning as a chemical chaperone.^{[11][12]} Given its structure, **4-(p-Tolyl)butyric acid** may exhibit similar properties, making it a candidate for research into metabolic disorders.



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Caption: Hypothesized mechanism of action for lipid regulation.

Radiopharmaceutical Development

A derivative, 4-(p-iodophenyl)butyric acid (IPBA), is utilized as an albumin-binding moiety in the design of radiopharmaceuticals.[13] This modification helps to extend the blood half-life of imaging probes and therapeutic radioligands, which can improve tumor uptake and therapeutic efficacy.[13] This application highlights the utility of the 4-phenylbutyric acid scaffold in developing targeted cancer therapies and diagnostics.

Spectroscopic Data Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of **4-(p-Tolyl)butyric acid**.

- Infrared (IR) Spectroscopy: The IR spectrum of **4-(p-Tolyl)butyric acid** would characteristically show a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm^{-1}), a sharp peak for the C=O stretch (around 1700

cm⁻¹), and bands corresponding to the aromatic C-H and C=C stretches of the tolyl group.
[14][15]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include a singlet for the methyl protons of the tolyl group, aromatic protons in the para-substituted pattern, and multiplets for the methylene protons of the butyric acid chain. A broad singlet for the acidic proton of the carboxyl group would also be present.
 - ¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons (with symmetry due to para-substitution), the methyl carbon, and the methylene carbons of the aliphatic chain.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the butyric acid chain.[16]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **4-(p-Tolyl)butyric acid**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

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